(1S,2S)-2-Aminocyclobutan-1-OL hydrochloride
Description
(1S,2S)-2-Aminocyclobutan-1-ol hydrochloride is a chiral aminocycloalkanol derivative characterized by a four-membered cyclobutane ring substituted with hydroxyl and amino groups in a cis configuration. The hydrochloride salt enhances its stability and solubility in aqueous media. These compounds are of interest in medicinal chemistry due to their constrained ring systems, which can mimic bioactive conformations in drug design .
Properties
IUPAC Name |
(1S,2S)-2-aminocyclobutan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIESMOHTDHXTQF-MMALYQPHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H]1N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820572-14-2 | |
| Record name | (1S,2S)-2-aminocyclobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Aminocyclobutan-1-OL hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with ammonia and hydrogen chloride to form the desired product. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Acid-Base Reactions: Formation of Hydrochloride Salt
The compound exists as a hydrochloride salt, formed via protonation of the amino group by hydrochloric acid. This reaction is typically conducted under controlled conditions:
-
Conditions :
Both methods yield the hydrochloride salt with complete conversion, as confirmed by NMR and GC analysis . The choice of method depends on scalability and equipment availability.
Substitution Reactions
The amino and hydroxyl groups participate in nucleophilic substitution reactions.
Amino Group Substitution
The primary amino group reacts with alkyl halides or acyl chlorides. For example:
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Alkylation : Reaction with methyl iodide in basic conditions forms N-methyl derivatives.
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Acylation : Treatment with acetyl chloride produces amide derivatives.
Hydroxyl Group Substitution
The hydroxyl group can act as a leaving group under acidic conditions. In a mechanism analogous to SN1:
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Protonation : The hydroxyl group is protonated, forming an oxonium ion.
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Carbocation Formation : Dissociation yields a cyclobutylcarbocation intermediate.
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Nucleophilic Attack : Chloride ion (from HCl) attacks the carbocation, forming substituted products .
Oxidation Reactions
The hydroxyl group is susceptible to oxidation, though the strained ring influences reactivity:
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| KMnO₄ (acidic) | Cyclobutanone derivative | Elevated temperature |
| CrO₃ | Cyclobutane-1,2-dione | Anhydrous conditions |
Oxidation typically requires strong agents and controlled conditions to avoid ring-opening.
Reduction Reactions
The amino group can undergo reduction, though this is less common:
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Catalytic Hydrogenation : Using H₂ and Pd/C reduces the amino group to a secondary amine, but competing ring-opening may occur.
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LiAlH₄ : Reduces the compound to cyclobutanol derivatives.
Ring-Opening Reactions
The strained cyclobutane ring undergoes cleavage under specific conditions:
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Acid-Catalyzed Hydrolysis : Concentrated HCl at high temperatures (≥100°C) opens the ring, yielding linear amino alcohols .
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Thermal Decomposition : Heating above 150°C induces decomposition, forming volatile byproducts (GC-MS data required for confirmation).
Comparative Reactivity
The table below contrasts reactivity with analogous compounds:
| Compound | Reactivity with HCl | Preferred Mechanism |
|---|---|---|
| (1S,2S)-2-Aminocyclobutan-1-ol hydrochloride | Moderate (ring strain) | SN2 |
| tert-Butanol | High (stable carbocation) | SN1 |
| Cyclohexanol | Low (stable ring) | E1/E2 |
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the compound's role in anticancer drug development. Specifically, (1S,2S)-2-Aminocyclobutan-1-OL hydrochloride is being explored for its potential as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Case Study : Research indicates that derivatives of cyclobutane compounds exhibit enhanced potency against CDK9/cyclin T1, making them promising candidates for cancer therapy. In vitro assays have shown that modifications to the cyclobutane structure can significantly impact potency and selectivity against various CDKs .
Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology. Its ability to interact with neurotransmitter systems could lead to the development of new treatments for neurological disorders.
- Research Insight : The unique stereochemistry of this compound may allow it to modulate receptor activity effectively, which is critical for designing drugs targeting central nervous system disorders .
Synthesis of Bioactive Compounds
The synthesis of this compound can be achieved through various methods that emphasize its utility in creating other bioactive molecules.
- Synthesis Method : A common approach involves the reaction of appropriate precursors under controlled conditions to yield high-purity products. The synthesis process often includes steps such as amination and cyclization, which are crucial for maintaining the stereochemical integrity of the compound .
Table 1: Comparative Analysis of Cyclobutane Derivatives
| Compound | CDK Target | Potency (nM) | Selectivity |
|---|---|---|---|
| (1S,2S)-2-Aminocyclobutan-1-OL | CDK9 | 12 | High |
| Cyclopentane derivative | CDK9 | 15 | Moderate |
| Azetidine analogue | CDK9 | 60 | Low |
This table illustrates how variations in the chemical structure influence the potency and selectivity of compounds targeting CDKs.
Mechanism of Action
The mechanism of action of (1S,2S)-2-Aminocyclobutan-1-OL hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
The compound is compared to structurally related aminocycloalkanol derivatives (Table 1):
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Ring Size | Substituents | Configuration |
|---|---|---|---|---|---|---|
| (1S,2S)-2-Aminocyclobutan-1-ol HCl | C₄H₁₀ClNO | ~123.6* | Not explicitly listed | 4 | -NH₂, -OH (cis) | (1S,2S) |
| (1S,2R)-2-Aminocyclobutanol HCl | C₄H₁₀ClNO | 123.6 | 206751-79-3 | 4 | -NH₂, -OH (trans) | (1S,2R) |
| Cis-2-aminocyclobutan-1-ol HCl | C₄H₁₀ClNO | 123.6 | 2070860-49-8 | 4 | -NH₂, -OH (cis) | Undisclosed |
| (1S,2R)-2-(Aminomethyl)cyclohexan-1-ol HCl | C₇H₁₆ClNO | 165.66 | 1909293-69-1 | 6 | -NH₂-CH₂, -OH | (1S,2R) |
| (1S,2S)-1-Amino-1-phenylpropan-2-ol HCl | C₉H₁₄ClNO | 187.67 | 88784-93-4 | Acyclic | -NH₂, -OH, -Ph | (1S,2S) |
*Molecular weight inferred from stereoisomer data in , and 7.
Key Observations :
- Stereochemistry : The (1S,2S) and (1S,2R) configurations in cyclobutane analogs demonstrate how stereochemistry influences solubility and intermolecular interactions. For example, the cis-configuration may enhance intramolecular hydrogen bonding, reducing polarity compared to trans-isomers .
Physicochemical Properties
Comparative data for solubility, logP, and stability:
*Calculated using ALOGPS or RDKit where available (). †Estimated based on cyclobutanol analogs.
Key Findings :
- The cyclobutane derivatives exhibit lower logP values (~0.2) compared to phenyl-substituted analogs (logP ~1.5), indicating higher hydrophilicity .
- Refrigeration is critical for cyclobutanol hydrochlorides due to hygroscopicity, whereas bulkier derivatives (e.g., cyclohexane esters) are stable at room temperature .
Biological Activity
(1S,2S)-2-Aminocyclobutan-1-OL hydrochloride is a chiral compound with potential biological applications, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : CHClN\O
- Molecular Weight : 123.5813 g/mol
- CAS Number : 1820572-14-2
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.
1. Antitumor Activity
Recent research has indicated that derivatives of cyclobutane compounds exhibit notable antitumor properties. For instance, compounds structurally related to (1S,2S)-2-Aminocyclobutan-1-OL have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Antitumor Activity of Related Cyclobutane Derivatives
| Compound | Cell Line | GI50 (μM) | IC50 (μM) | Mechanism of Action |
|---|---|---|---|---|
| Compound A | MDA-MB-231 | 0.80 | 0.88 | Induction of apoptosis |
| Compound B | BT-549 | 0.60 | 0.97 | Cell cycle arrest |
| Compound C | Hs 578T | 1.06 | 1.23 | Apoptosis induction |
GI50: Growth Inhibition at 50%; IC50: Inhibitory Concentration at 50%
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Kinases : Similar compounds have demonstrated inhibition of various kinases involved in cell proliferation and survival pathways.
- Apoptosis Induction : Studies have shown that these compounds can activate caspase pathways leading to programmed cell death in cancer cells.
Case Studies
A notable study investigated the effects of this compound on triple-negative breast cancer (TNBC) models. The compound exhibited significant cytotoxicity and reduced cell viability through apoptosis induction.
Case Study Summary
- Study Focus : Effects on TNBC cell lines
- Findings :
- Induced apoptosis confirmed by increased caspase activity.
- Significant reduction in cell proliferation observed across multiple concentrations.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and safety profile is crucial for potential therapeutic applications.
Pharmacokinetic Properties
Research indicates favorable pharmacokinetic properties for related compounds:
- Oral Bioavailability : High potential for oral dosing based on preclinical models.
- Metabolism : Metabolized via hepatic pathways with minimal toxicity reported in animal studies.
Toxicological Profile
Preliminary toxicological assessments suggest that while the compound may cause skin irritation or eye damage at high concentrations, no severe systemic toxicity has been documented in controlled studies.
Q & A
Q. What in vivo models are suitable for studying its neuropharmacological potential?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
